

Revolutionizing Live-Cell Imaging: A Detailed Guide to ICG-Tetrazine Applications

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Compound of Interest		
Compound Name:	ICG-Tetrazine	
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[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the application of **ICG-Tetrazine** in live-cell imaging. These extensive application notes and protocols provide a deep dive into the use of this powerful near-infrared probe for dynamic cellular analysis.

Indocyanine Green (ICG), a near-infrared dye, conjugated with tetrazine (Tz) facilitates highly specific and rapid labeling of live cells through bioorthogonal chemistry. This technology is at the forefront of cellular imaging, enabling real-time tracking of biological processes with minimal perturbation to the cellular environment. The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), offers unparalleled reaction kinetics, making it ideal for in vivo applications.[1]

Key Advantages of ICG-Tetrazine in Live-Cell Imaging:

- High Specificity: The bioorthogonal nature of the tetrazine-TCO ligation ensures that labeling is restricted to the intended molecular target, minimizing off-target effects.
- Rapid Kinetics: The reaction is exceptionally fast, allowing for real-time imaging of dynamic cellular processes.



- Near-Infrared Window: ICG's fluorescence in the near-infrared spectrum (700-900 nm) allows for deep tissue penetration and reduces background autofluorescence from biological samples.
- Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for toxic catalysts.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the components and reaction of **ICG-Tetrazine** labeling.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Cycloaddition

Tetrazine Derivative	Dienophile	Second-Order Rate Constant (k ₂) [M ⁻¹ s ⁻¹]	Solvent/Conditions
3,6-di-(2-pyridyl)-s- tetrazine	trans-cyclooctene	~2000	9:1 Methanol/Water
Hydrogen-substituted tetrazine	trans-cyclooctene	up to 30,000	Aqueous Media
3-methyl-6-phenyl- tetrazine	sTCO	420 ± 49	ACN/PBS

Table 2: Photophysical Properties of ICG

Property	Value	Conditions
Excitation Maximum (λex)	~780 nm	In blood plasma
Emission Maximum (λem)	~830 nm	In blood plasma
Quantum Yield (ΦF)	Varies with solvent and aggregation state	
Extinction Coefficient (ε)	~200,000 M ⁻¹ cm ⁻¹	



Table 3: Cytotoxicity and Photostability of Cyanine Dyes

Compound	Cell Line	Cytotoxicity Metric (e.g., IC50)	Photostability	Notes
Indocyanine Green (ICG)	Human RPE cells	Phototoxicity observed at 5.0 mg/mL under illumination	Susceptible to photobleaching	Encapsulation can improve stability.[2][3]
Heptamethine Cyanine Dyes (general)	HeLa cells	Varies; some show significant phototoxicity	Varies	Can localize in mitochondria and lysosomes.[4]

Experimental Protocols

Detailed protocols for the use of **ICG-Tetrazine** in live-cell imaging are provided below, covering antibody conjugation, cell preparation, and the bioorthogonal labeling procedure.

Protocol 1: Conjugation of trans-cyclooctene (TCO) to an Antibody

This protocol describes the labeling of a primary antibody with a TCO-NHS ester for subsequent reaction with **ICG-Tetrazine**.

Materials:

- Primary antibody of interest
- TCO-PEG-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 7.4
- 1 M Sodium Bicarbonate (NaHCO₃)



- Spin desalting columns
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Protein Preparation: Dissolve the antibody in PBS at a concentration of 1-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange into PBS using a spin desalting column.
- NHS Ester Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.
- Activation of Antibody with TCO:
 - To 100 μg of the antibody in PBS, add 5 μL of 1 M NaHCO₃.
 - Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution.
 - Incubate the reaction mixture for 60 minutes at room temperature.
- Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
- Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by mass spectrometry.

Protocol 2: Live-Cell Labeling and Imaging

This protocol details the pre-targeting of cells with a TCO-labeled antibody followed by labeling with **ICG-Tetrazine** for fluorescence microscopy.

Materials:

- Cells of interest cultured on glass-bottom dishes
- TCO-labeled antibody (from Protocol 1)



ICG-Tetrazine

- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Anhydrous DMSO
- Fluorescence microscope with appropriate filters for ICG

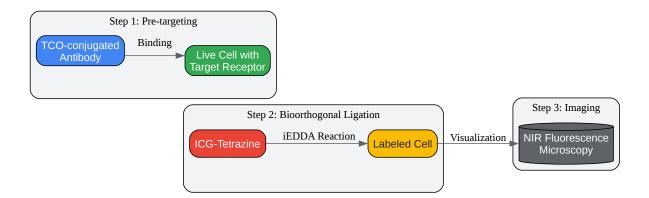
Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes and culture overnight to allow for adherence.
- Pre-targeting:
 - Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C.
 - Wash the cells three times with warm imaging medium to remove unbound antibody.
- ICG-Tetrazine Labeling:
 - $\circ\,$ Prepare a 1-5 μM solution of **ICG-Tetrazine** in live-cell imaging medium from a DMSO stock.
 - Add the ICG-Tetrazine solution to the cells.
- Image Acquisition:
 - Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for ICG (e.g., Ex: ~760 nm, Em: ~830 nm).
 - Time-lapse imaging can be performed to monitor the labeling process and subsequent biological events in real-time.

Visualizing Cellular Processes



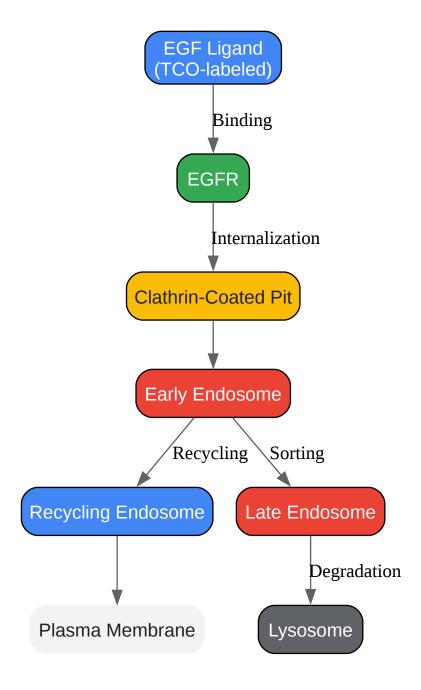
The application of **ICG-Tetrazine** extends to the detailed visualization of complex cellular signaling pathways and workflows.



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Pre-targeting workflow for live-cell imaging.





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Simplified EGFR endocytic trafficking pathway.

These application notes and protocols are intended to serve as a valuable resource for the scientific community, fostering further innovation and discovery in the field of live-cell imaging and drug development.



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